molecular formula C9H19N5 B13198386 N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine

N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13198386
M. Wt: 197.28 g/mol
InChI Key: IVOQFRPMHRHJJH-UHFFFAOYSA-N
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Description

N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of diethylamine with a suitable triazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the progress is monitored using thin-layer chromatography (TLC). After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles, such as halides, amines, and thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the triazole ring, leading to a wide range of derivatives.

Scientific Research Applications

N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The triazole ring can also interact with nucleic acids, affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylmethylamine: A tertiary amine with similar structural features but different functional groups.

    N-Methyl-N-(N,N-dimethylaminoethyl)-aminoethanol: Another compound with a similar amine structure but different applications.

Uniqueness

N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of the triazole ring allows for diverse functionalization and interaction with various biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C9H19N5

Molecular Weight

197.28 g/mol

IUPAC Name

N,N-diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H19N5/c1-5-14(6-2)9-11-8(12-13-9)7(3)10-4/h7,10H,5-6H2,1-4H3,(H,11,12,13)

InChI Key

IVOQFRPMHRHJJH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NNC(=N1)C(C)NC

Origin of Product

United States

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